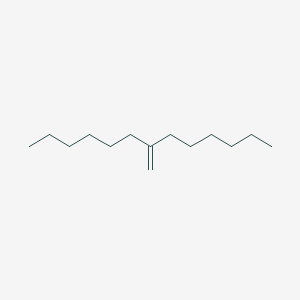
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a phase-transfer catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is not fully understood. However, it is believed to act as a phase-transfer catalyst by forming a complex with the reactants and transferring them between the two immiscible phases. It may also act as a nucleophile in certain reactions, where it attacks electrophilic sites on the reactants.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium. However, it is known to be relatively non-toxic and has low environmental impact. It has been used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has several advantages for use in lab experiments. It is a highly efficient phase-transfer catalyst that can facilitate reactions between two immiscible phases. It is also relatively non-toxic and has low environmental impact, making it a safe and sustainable option for use in chemical synthesis. However, its use may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium in scientific research. One potential application is in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. It may also be used in the development of new catalysts for chemical reactions, as well as in the production of specialty chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium.
Synthesemethoden
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium can be synthesized through a multistep process involving the reaction of quinoline with dimethyltetrahydrofuran, followed by the addition of methoxyphosphinyloxyethyl chloride. The resulting product is then treated with a strong base to form the quaternary ammonium salt.
Wissenschaftliche Forschungsanwendungen
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has numerous applications in scientific research. It is commonly used as a phase-transfer catalyst in organic synthesis reactions, where it facilitates the transfer of reactants between two immiscible phases. It has also been used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and benzimidazoles.
Eigenschaften
CAS-Nummer |
109516-82-7 |
|---|---|
Produktname |
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium |
Molekularformel |
C18H26NO4P+2 |
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
InChI-Schlüssel |
REMOGQMNWCFKEE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Synonyme |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



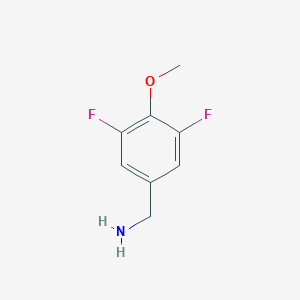
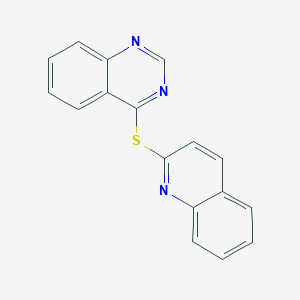

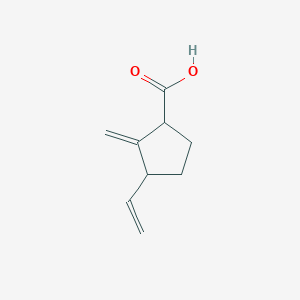

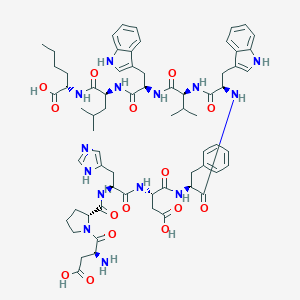
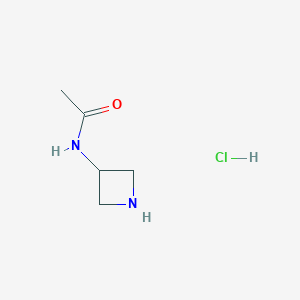

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
